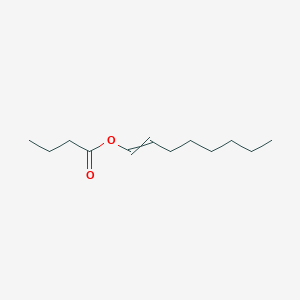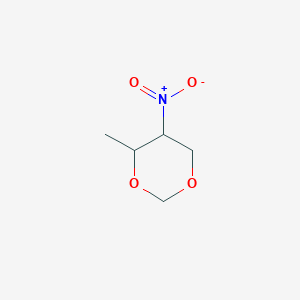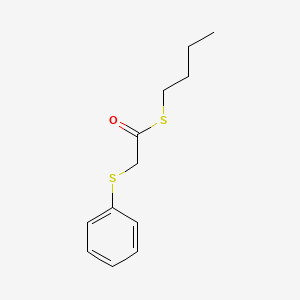
Methyl bis(3-methylphenyl) phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl bis(3-methylphenyl) phosphate is an organophosphorus compound characterized by the presence of two 3-methylphenyl groups attached to a phosphate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl bis(3-methylphenyl) phosphate typically involves the reaction of phosphorus oxychloride with 3-methylphenol in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then methylated to yield the final product. The reaction conditions often include controlled temperatures and the use of solvents like dichloromethane to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The process may also include purification steps such as distillation or recrystallization to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl bis(3-methylphenyl) phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates with higher oxidation states.
Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are employed.
Major Products Formed:
Oxidation: Formation of higher oxidation state phosphates.
Reduction: Formation of phosphite or phosphine derivatives.
Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.
Applications De Recherche Scientifique
Methyl bis(3-methylphenyl) phosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized as a flame retardant, plasticizer, and additive in various industrial formulations.
Mécanisme D'action
The mechanism of action of methyl bis(3-methylphenyl) phosphate involves its interaction with molecular targets such as enzymes or receptors. The phosphate group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The aromatic rings may also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Triphenyl phosphate: Another organophosphorus compound with three phenyl groups attached to a phosphate moiety.
Tricresyl phosphate: Contains three cresyl groups attached to a phosphate moiety.
Bis(3-methylphenyl) phenyl phosphate: Similar structure with one phenyl and two 3-methylphenyl groups attached to a phosphate moiety.
Uniqueness: Methyl bis(3-methylphenyl) phosphate is unique due to the presence of two 3-methylphenyl groups, which impart distinct chemical and physical properties
Propriétés
Numéro CAS |
62750-94-1 |
|---|---|
Formule moléculaire |
C15H17O4P |
Poids moléculaire |
292.27 g/mol |
Nom IUPAC |
methyl bis(3-methylphenyl) phosphate |
InChI |
InChI=1S/C15H17O4P/c1-12-6-4-8-14(10-12)18-20(16,17-3)19-15-9-5-7-13(2)11-15/h4-11H,1-3H3 |
Clé InChI |
FUXHPPIVOXVGBB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)OP(=O)(OC)OC2=CC=CC(=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[3-(4-Iodophenoxy)prop-1-yn-1-yl]sulfanyl}acetic acid](/img/structure/B14515705.png)





![2-Hydrazinyl-3H-pyrido[2,3-b][1,4]thiazine](/img/structure/B14515741.png)



silane](/img/structure/B14515770.png)
![4-[Bis(benzylsulfanyl)methyl]benzonitrile](/img/structure/B14515771.png)


